molecular formula C11H9N3O2 B8586087 N-(3-nitrophenyl)pyridin-4-amine

N-(3-nitrophenyl)pyridin-4-amine

Cat. No.: B8586087
M. Wt: 215.21 g/mol
InChI Key: RIXIAEQTZNQBKF-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring linked via an amine group to a 3-nitrophenyl moiety. Limited direct data on this compound are available in the provided evidence, but its structural analogs and synthetic pathways are well-documented. A related compound, 18-B (N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine), is described as a bright red solid with a molecular formula of C₁₆H₁₂N₄O₂, melting point of 92°C, and HRMS [M + H]+ = 293.1033/293.1032 .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-(3-nitrophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h1-8H,(H,12,13)

InChI Key

RIXIAEQTZNQBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of N-(3-nitrophenyl)pyridin-4-amine may involve large-scale nitration reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted pyridinamine derivatives.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in heterocyclic cores, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Comparison of N-(3-Nitrophenyl)pyridin-4-amine and Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR/HRMS) Evidence ID
This compound (18-A) C₁₁H₉N₃O₂ 215.07 Not reported Insufficient data
N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine (18-B) C₁₆H₁₂N₄O₂ 292.10 92 1H NMR (CDCl₃): δ 8.82–6.31 (aromatic H)
2-Chloro-5-Methyl-N-(3-nitrophenyl)pyrimidin-4-amine C₁₁H₁₀ClN₅O₂ 291.68 Not reported Synonyms and structure confirmed
N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (20a) C₁₅H₁₁N₅O₂ 293.08 Not reported Synthesized via modified thiourea route
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C₁₅H₁₁N₅O₂ 293.08 Not reported Analyzed via LCMS, NMR, FTIR
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester C₂₂H₂₅N₃O₈ 459.45 Not reported Antihypertensive activity implied

Key Differences and Implications

Heterocyclic Core Modifications: Pyridine vs. Dihydropyridines: The 1,4-dihydropyridine core in introduces conformational flexibility and redox activity, relevant for cardiovascular applications .

Substituent Effects: Nitro Position: Moving the nitro group from the meta (3-nitrophenyl) to para position (4-nitrophenyl) alters electronic properties, as seen in N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . Meta-substitution may reduce steric hindrance compared to para.

Spectral and Physical Properties :

  • Melting Points : Only 18-B reports a melting point (92°C), suggesting higher crystallinity due to its diarylamine structure.
  • NMR Signatures : Aromatic proton shifts in 18-B (δ 6.31–8.82) reflect distinct electronic environments compared to simpler pyridinamines .

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